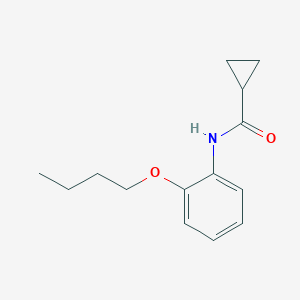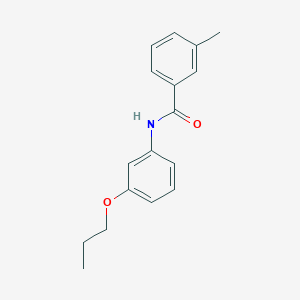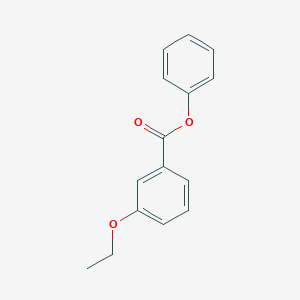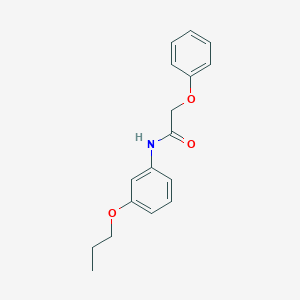![molecular formula C17H17NO2 B268558 N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, commonly known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a critical signaling molecule involved in many cellular processes, including cell growth, proliferation, and survival. LY294002 has been extensively studied in scientific research, particularly in the field of cancer biology, due to its ability to inhibit PI3K, which is frequently dysregulated in cancer cells.
Wirkmechanismus
LY294002 inhibits N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide by binding to its ATP-binding site, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activity of downstream signaling molecules, such as AKT and mTOR, which are involved in cell growth, proliferation, and survival. Inhibition of these pathways leads to a decrease in cancer cell growth and survival.
Biochemical and Physiological Effects
LY294002 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits the N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide pathway, leading to decreased cell growth and survival. In neuronal cells, it has been shown to have neuroprotective effects by preventing apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, making it a valuable tool for studying the role of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, there are some limitations to its use. It has been shown to have off-target effects on other kinases, such as DNA-PK, which can complicate data interpretation. Additionally, its potency can make it difficult to use at low concentrations, which can be necessary for some experiments.
Zukünftige Richtungen
There are several future directions for research involving LY294002. One area of interest is the development of more potent and selective inhibitors of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. Another area of interest is the use of LY294002 in combination with other drugs to enhance its efficacy in cancer treatment. Additionally, further research is needed to fully understand the off-target effects of LY294002 and how they may impact data interpretation. Finally, more research is needed to understand the role of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in various cellular processes and how it may be targeted for therapeutic purposes.
Synthesemethoden
The synthesis of LY294002 involves several steps, including the reaction of 2-hydroxybenzaldehyde with 3-bromopropene to produce 3-(2-hydroxyphenyl)propene-1-bromide. This intermediate is then reacted with 3-(tert-butoxy)phenylboronic acid in the presence of a palladium catalyst to produce N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
LY294002 has been widely used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth and survival of cancer cells by blocking the N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled growth and survival. LY294002 has also been studied in other areas of research, such as neurobiology, where it has been shown to have neuroprotective effects.
Eigenschaften
Produktname |
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-[3-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(2)12-20-16-10-6-9-15(11-16)18-17(19)14-7-4-3-5-8-14/h3-11H,1,12H2,2H3,(H,18,19) |
InChI-Schlüssel |
QNHDAAHAYICQDB-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide](/img/structure/B268478.png)
![N-[3-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268480.png)


![N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268485.png)
![2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268487.png)
![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)


![2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268494.png)
![3-[(4-methoxybenzoyl)amino]-N-propylbenzamide](/img/structure/B268496.png)
![4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)
![3-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268498.png)
![4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268499.png)